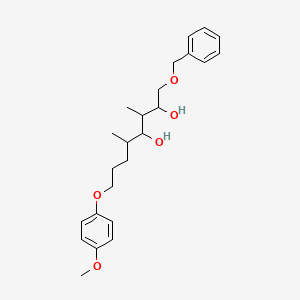
8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Metoxi-fenoxi)-3,5-dimetil-1-fenilmetoxi-octano-2,4-diol es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos metoxi-fenoxi y fenilmetoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-(4-Metoxi-fenoxi)-3,5-dimetil-1-fenilmetoxi-octano-2,4-diol generalmente implica varios pasos, incluida la formación de compuestos intermedios. Un método común implica la reacción de 4-metoxifenol con 2-bromoanisol en presencia de carbonato de cesio y cloruro de cobre(I) como catalizadores . La reacción se lleva a cabo en un solvente como la 1-metil-2-pirrolidinona bajo condiciones de reflujo. El intermedio resultante se somete luego a reacciones adicionales para introducir los grupos dimetil y fenilmetoxi, seguido de la adición de la porción octano-2,4-diol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean pasos de purificación como la cristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-(4-Metoxi-fenoxi)-3,5-dimetil-1-fenilmetoxi-octano-2,4-diol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos metoxi pueden oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo fenilmetoxi puede reducirse para formar derivados de fenilmetanol.
Sustitución: El grupo metoxi-fenoxi puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción varían según la transformación deseada, con temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de los grupos metoxi puede producir derivados de ácido metoxi-benzoico, mientras que la reducción del grupo fenilmetoxi puede producir derivados de fenilmetanol.
Aplicaciones Científicas De Investigación
8-(4-Metoxi-fenoxi)-3,5-dimetil-1-fenilmetoxi-octano-2,4-diol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 8-(4-Metoxi-fenoxi)-3,5-dimetil-1-fenilmetoxi-octano-2,4-diol implica su interacción con dianas moleculares y vías específicas. Los grupos metoxi-fenoxi y fenilmetoxi pueden interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a cambios en los procesos celulares, como la transducción de señales y la expresión genética, lo que finalmente da como resultado los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{2-[(4-Metoxi-fenoxi)metil]fenil}-4,4,5,5-tetrametil-1,3,2-dioxaborolano
- 3-[(4-Metoxi-fenoxi)metil]pirrolidina
Singularidad
8-(4-Metoxi-fenoxi)-3,5-dimetil-1-fenilmetoxi-octano-2,4-diol es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en diversas aplicaciones de investigación.
Propiedades
IUPAC Name |
8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEPFOUVFJLBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
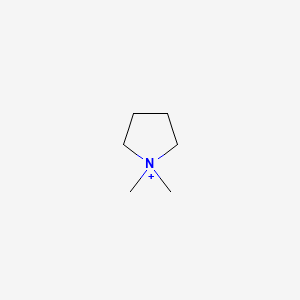

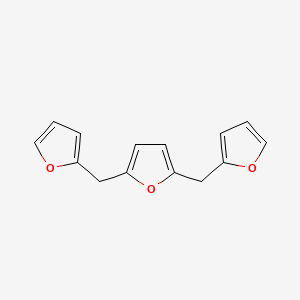
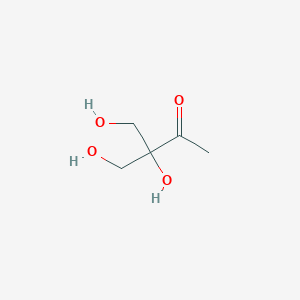
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
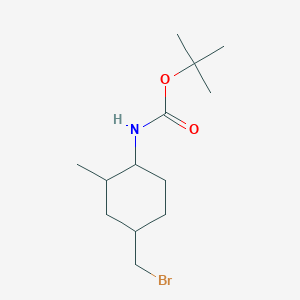
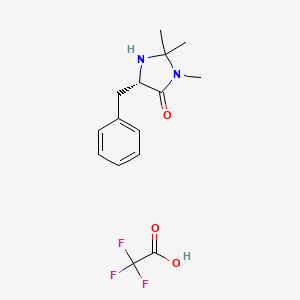
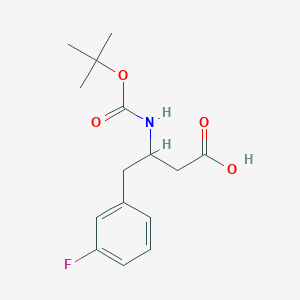
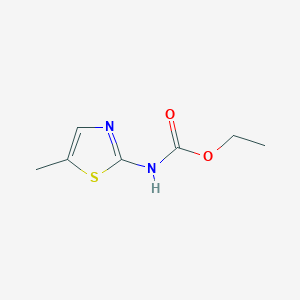
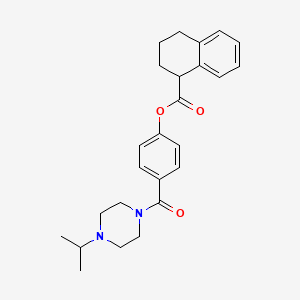
![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)

